molecular formula C4H7NO2S B6153076 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione CAS No. 521964-61-4

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione

Cat. No.: B6153076
CAS No.: 521964-61-4
M. Wt: 133.17 g/mol
InChI Key: AWNXEELHEWXRTR-UHFFFAOYSA-N
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Description

Significance and Research Rationale within Cyclic Sulfonamide Chemistry

Cyclic sulfonamides, known commonly as sultams, are a privileged scaffold in modern drug discovery. acs.org The sulfonamide functional group is a key component in over 100 drugs approved by the U.S. Food and Drug Administration, highlighting its therapeutic importance. enamine.net When incorporated into a cyclic structure, this moiety offers a unique combination of chemical properties and three-dimensional architecture.

The significance of sultams stems from several key attributes. They are often considered bioisosteres of lactams (cyclic amides) and saturated heterocyclic amines, providing a strategy for modifying the physicochemical properties of a molecule, such as aqueous solubility, while maintaining or enhancing biological activity. acs.orgenamine.net The rigid framework of the sultam ring can also impart conformational constraint on a molecule, which is often beneficial for optimizing binding to biological targets. acs.org

The research rationale for investigating compounds like 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione is supported by the proven success of other sultam-containing molecules in medicine. Notable examples include the anticonvulsant agent Sultiame and the anti-inflammatory drug Piroxicam. acs.orgenamine.net Furthermore, recent studies have identified cyclic sulfonamide derivatives as potent inhibitors of the SARS-CoV-2 virus, underscoring the ongoing potential for this class of compounds to address urgent medical needs. nih.gov The exploration of novel sultam structures is therefore driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. york.ac.uk

Historical Development and Evolution of Research in Dihydrothiazine-1,1-Dioxides

Research into thiazine (B8601807) derivatives and their oxidized forms has evolved over more than a century. Early work on related benzofused structures laid the groundwork for the broader field. For instance, the first compound featuring a 1,2,3-benzothiadiazine skeleton was reported by Schrader in 1917. mdpi.com However, intensive research into benzothiadiazine 1,1-dioxides gained significant momentum in the mid-20th century, largely spurred by the discovery and commercial success of diuretic and antihypertensive drugs. mdpi.comsemanticscholar.org A landmark in this area was the FDA approval of hydrochlorothiazide, a 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivative, in 1959. nih.gov

The study of monocyclic dihydrothiazine-1,1-dioxides, such as the subject of this article, is an integral part of this history. These simpler structures allow for fundamental investigations into the reactivity and properties of the sultam ring. colab.ws Synthetic chemistry has seen the development of various methods to construct these six-membered heterocyclic rings. nih.gov These methods often involve the cyclization of linear sulfonamides or amino-alcohols. nih.govwikipedia.org Over time, research has expanded from fundamental synthesis to exploring their applications as building blocks in organic synthesis and as core components of biologically active molecules. acs.orgnih.gov The development of new synthetic routes, including cascade reactions and transition metal-mediated C-H insertion, continues to make previously inaccessible derivatives available for study, ensuring that research in this area remains dynamic. york.ac.ukcolab.ws

Fundamental Structural Features and Academic Nomenclature of the 1,1-Dioxide Moiety

The name "3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione" precisely describes the molecule's structure according to IUPAC nomenclature. An analysis of the name reveals the core features of the compound:

Thiazine : This indicates a six-membered heterocyclic ring containing one sulfur (thia) and one nitrogen (aza) atom. In this case, they are at positions 1 and 2, respectively. colab.ws

3,4-dihydro : This prefix specifies that the ring is partially saturated, with a single bond between atoms at positions 3 and 4. nih.govsemanticscholar.org

2H : This denotes that position 2 of the ring, the nitrogen atom, bears a hydrogen atom when no other substituent is attached.

1λ⁶ : The lambda (λ) convention is used to specify a non-standard valence state of a heteroatom. Here, λ⁶ indicates that the sulfur atom at position 1 has a valence of 6.

1,1-dione : This is the most common way to denote the oxidation state of the sulfur atom. It signifies that the sulfur is bonded to two oxygen atoms via double bonds, forming a sulfonyl group (SO₂). wikipedia.org This sulfonyl group is an integral part of the sulfonamide functional group.

The core structure is a cyclic sulfonamide, or sultam. The sulfonamide functional group consists of a sulfonyl group directly attached to a nitrogen atom. wikipedia.org The rigidity of this functional group often results in these compounds being crystalline solids. wikipedia.org The presence of the SO₂ group significantly influences the molecule's electronic properties and geometry, making the adjacent N-H proton acidic and creating a defined three-dimensional shape.

Interactive Data Table: Structural Breakdown

Component NameStructural Implication
thiazine Six-membered ring with one sulfur and one nitrogen atom.
1,2- Specifies the relative positions of the sulfur and nitrogen atoms.
3,4-dihydro Indicates partial saturation with a single bond between C3 and C4.
1,1-dione Denotes a sulfonyl group (SO₂) at the sulfur atom (position 1).

Properties

CAS No.

521964-61-4

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

3,4-dihydro-2H-thiazine 1,1-dioxide

InChI

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h2,4-5H,1,3H2

InChI Key

AWNXEELHEWXRTR-UHFFFAOYSA-N

Canonical SMILES

C1CNS(=O)(=O)C=C1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 3,4 Dihydro 2h 1λ⁶,2 Thiazine 1,1 Dione and Its Analogues

Regio- and Stereoselective Synthetic Approaches

The precise control over regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules. For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-diones and their analogues, several powerful strategies have been established.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and efficient approach to the synthesis of the sultam ring. These reactions involve the formation of a key bond to close the ring from a pre-functionalized linear precursor.

N-central cyclization strategies typically involve the formation of a C-N bond. For instance, the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides offers a one-pot method to produce spirocyclic γ-sultams, a related class of smaller ring sultams. This method utilizes the reduction of a nitrile group to an amine, which then undergoes intramolecular sulfonylation. nih.gov Another approach involves the acid-mediated intramolecular cyclization of (N-aryl)-acetylenic sulfonamides, which can lead to the formation of benzo-fused sultams. acs.org This strategy has demonstrated broad functional group compatibility and provides good to excellent yields under mild conditions. acs.org

Intramolecular C-H amination is a powerful tool for the synthesis of sultams, enabling the direct conversion of a C-H bond into a C-N bond. Iron-catalyzed intramolecular aliphatic C-H amidation has been reported as a direct synthesis method for sultams. researchgate.netacs.org This approach is advantageous due to the use of a readily available iron catalyst and its tolerance for a wide range of substrates, offering good yields. researchgate.netacs.org The synthetic utility of this method has been demonstrated through gram-scale reactions and the derivatization of the resulting products into ring-fused sultams. researchgate.net

Intramolecular Cyclization Method Key Transformation Catalyst/Reagent Product Type Reference
Reductive CyclizationNitrile reduction followed by sulfonylationNaBH₄, NiCl₂·6H₂OSpirocyclic sultams nih.gov
Acid-Mediated CyclizationElectrophilic cyclization of alkynyl sulfonamidesAcidBenzo-fused sultams acs.org
C-H AminationIntramolecular C(sp³)-H amidationFe(ClO₄)₂/aminopyridine ligandMonocyclic and fused sultams researchgate.netacs.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, where two separate molecules react to form a cyclic product, provide another versatile entry to the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione core.

The Hetero-Diels-Alder reaction , a [4+2] cycloaddition, is a prominent method. This reaction can involve the use of in situ-generated 1-azadienes reacting with a suitable dienophile like carbon disulfide to form 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are structurally related to the target sultams. mdpi.com The reaction can proceed through either a concerted or a stepwise mechanism. mdpi.com Another example is the aza Diels-Alder reaction between N-benzylideneanilines and Danishefsky's diene, catalyzed by copper(II) triflate, to produce 2,3-dihydro-4-pyridones, which can be seen as analogues. organic-chemistry.org

Annulation Strategies for Fused Systems

Annulation strategies are crucial for the construction of fused bicyclic and polycyclic systems containing the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione motif. These methods often involve the formation of multiple bonds in a single synthetic operation.

An aza-Robinson annulation strategy has been developed for the synthesis of fused bicyclic amides, which can be conceptually related to fused sultams. nih.govnih.gov This process involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.gov Rhodium(III)-catalyzed annulation of benzamides with quinone monoacetals has also been explored for the synthesis of bridged nine-membered heterocyclic systems. researchgate.net Furthermore, a novel alkyne annulation strategy has been developed for the synthesis of polycyclic indole (B1671886) scaffolds through a cascade of C-H annulation and Michael addition reactions. researchgate.net

Metal-Catalyzed and Organocatalyzed Syntheses

The use of catalysts, both metal-based and organic, has revolutionized the synthesis of complex molecules by providing milder reaction conditions, higher selectivity, and access to novel transformations.

Transition Metal-Catalyzed C-C and C-N Bond Forming Reactions

Transition metals play a pivotal role in the formation of C-C and C-N bonds, which are fundamental steps in the synthesis of the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione ring system.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed in the synthesis of phenothiazine (B1677639) derivatives, which are sulfur and nitrogen-containing fused systems. researchgate.net Intramolecular Heck cyclization is another powerful palladium-catalyzed reaction that has been used to construct δ-sultams. Iron catalysis, as mentioned earlier, is effective for intramolecular C-H amidation to form sultams. researchgate.netacs.org Silver- and gold-catalyzed hydroamination of propargyl sulfamides has also been reported for the synthesis of thiadiazines. nih.gov

Metal Catalyst Reaction Type Bond Formed Product Type Reference
PalladiumBuchwald-Hartwig AminationC-NFused systems researchgate.net
PalladiumIntramolecular Heck CyclizationC-Cδ-Sultams
IronC-H AmidationC-NSultams researchgate.netacs.org
Silver/GoldHydroaminationC-NThiadiazines nih.gov

Organocatalytic and Photochemical Methods

In recent years, organocatalysis and photochemistry have emerged as powerful and sustainable alternatives to metal-catalyzed processes.

Organocatalytic methods often utilize small organic molecules to catalyze reactions with high enantioselectivity. The intramolecular Baylis-Hillman reaction, for instance, can be catalyzed by organocatalysts like DABCO to afford vinyl sultams with good to excellent diastereoselectivity. nih.gov This reaction involves the formation of a C-C bond between an aldehyde and an activated alkene. nih.gov N-Heterocyclic carbenes (NHCs) have also been used as organocatalysts in cycloaddition reactions to produce 3,4-dihydropyran-2-ones, which are oxygen analogues of the target sultams. nih.govmdpi.com

Photochemical methods utilize light to promote chemical reactions. A notable example is the intramolecular flow photochemical [2+2] cycloaddition of appropriately substituted dienes to construct bridged bicyclic γ-sultams. chemrxiv.org This method allows for the multigram preparation of these complex scaffolds. chemrxiv.org The strain release of N-aryl bicyclo[1.1.0]butane sulfonamides combined with photoredox catalysis has also been used to synthesize spirocyclobutyl benzosultams. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of thiazine (B8601807) and sultam structures aims to reduce the environmental impact by employing safer solvents, minimizing waste, and utilizing recyclable catalysts.

While specific solvent-free or aqueous-based syntheses for 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione are not extensively documented, related thiazine derivatives have been successfully synthesized under green conditions. For instance, a derivative of 1,4-thiazine, 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized in water by reacting diethyl 2,2-sulfonyldiacetate and benzaldehyde (B42025) with ammonium (B1175870) acetate. nih.gov This reaction, conducted at 80 °C, highlights the potential for aqueous media in the synthesis of related heterocyclic systems. nih.gov

Catalyst-free approaches for similar structures have also been developed. A regioselective and stereospecific [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been utilized for the practical preparation of functionalized 3,4-dihydro-2H-1,4-thiazines under mild conditions without the need for a metal catalyst or a strong base. rsc.org Furthermore, a solvent-controlled catalyst-free chemoselective reaction of 2-amino chalcones with isothiocyanates has been shown to produce 3,4-dihydroquinazoline-2-thiones and 2-imino nih.govresearchgate.netbenzothiazines, demonstrating that the reaction pathway can be directed by the choice of solvent, thus avoiding the need for a catalyst. nih.gov

Table 1: Examples of Green Synthetic Approaches for Thiazine Analogues

Starting MaterialsReaction ConditionsProductYieldReference
Diethyl 2,2-sulfonyldiacetate, Benzaldehyde, Ammonium acetateWater, 80 °C, 3 h2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxideNot Specified nih.gov
Pyridinium 1,4-zwitterionic thiolates, AziridinesMild, catalyst- and base-freeFunctionalized 3,4-dihydro-2H-1,4-thiazinesGood rsc.org
2-Amino chalcones, IsothiocyanatesSolvent-controlled, catalyst-free3,4-Dihydroquinazoline-2-thiones or 2-Imino nih.govresearchgate.netbenzothiazinesExcellent nih.gov

The development of recyclable catalytic systems is a cornerstone of green chemistry. In the synthesis of thiadiazine analogues, heteropoly acids (HPAs) have been employed as green and reusable catalysts. For example, the condensation of 4-amino-6-methyl-3-thioxo-1,2,4-triazine-5(2H)-one or 4-amino-1,4-dihydro-5-methyle-1,2,4-triazole-5-thione with phenacyl bromide under reflux conditions using catalytic amounts of various HPAs afforded high yields of the corresponding [3,4-b] nih.govresearchgate.netmdpi.comthiadiazines. biointerfaceresearch.com These catalysts are noted for their environmental friendliness and high efficiency, with yields ranging from 60-95%. biointerfaceresearch.com

Total Synthesis Strategies Utilizing the Thiazine-1,1-dione Core Scaffold (as a synthetic tool)

While there is a lack of specific examples in the surveyed literature of the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione core being used as a synthetic tool in the total synthesis of natural products, the broader class of 1,2-thiazine derivatives serves as important precursors for more complex heterocyclic systems. For instance, new tricyclic 1,2-benzothiazine derivatives have been synthesized, which could serve as building blocks for pharmacologically active agents. mdpi.com The synthesis of these tricyclic systems often involves the initial formation of a benzisothiazol-3-one 1,1-dioxide, which is then rearranged and further cyclized. mdpi.com

Parallel Synthesis and Combinatorial Chemistry Approaches for Scaffold Derivatization

Another approach to generate libraries of functionalized 1,3-thiazines involves a resin-bound sulfonic acid that acts as both a reaction promoter in a cyclocondensation step and as a selective scavenger for the final basic thiazine products. units.it This "catch-and-release" strategy facilitates the purification of the desired products and allows for the creation of libraries with multiple points of diversity. units.it

Table 2: Combinatorial Synthesis of Benzosultam Library

PrecursorKey ReactionScaffoldDiversity PointsReference
N-aryl-o-toluenesulfonamide and aryl aldehydesTMSCl-NaI-MeCN mediated cyclization2,3-diarylated 2H-benzo[e] rsc.orgnih.govthiazine 1,1-dioxides and 3,4-dihydro derivativesAryl groups at positions 2 and 3 researchgate.netnih.gov
Enones and thioureasResin-bound sulfonic acid mediated cyclocondensation2-Amino-1,3-thiazine-5-carboxylatesFive diversity points addressed in synthesis and subsequent scaffold decoration units.it

Chemical Reactivity and Derivatization Studies of 3,4 Dihydro 2h 1λ⁶,2 Thiazine 1,1 Dione

Electrophilic and Nucleophilic Reactions of the Thiazine (B8601807) Ring System

The reactivity of the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione ring is characterized by the acidic proton on the nitrogen atom and the potential for functionalization at the carbon atoms adjacent to the sulfonyl group.

Functionalization at Nitrogen and Carbon Positions (e.g., N-alkylation, C-substitution)

N-Alkylation: The nitrogen atom of the sultam can be readily deprotonated with a suitable base to form a nucleophilic anion that can undergo alkylation with various electrophiles. This N-functionalization is a common strategy to introduce diverse substituents. A practical synthesis of sultams has been developed via intramolecular sulfonamide dianion alkylation, highlighting the utility of this approach for creating chiral sultams that can serve as valuable chiral auxiliaries. nih.gov

C-Substitution: The carbon atoms alpha to the sulfonyl group can also be functionalized. Palladium(0)-catalyzed conditions have been established for the α-arylation of sultams using aryl and heteroaryl iodides. nih.gov For instance, the arylation of 3-substituted 1,3-propanesultams proceeds in high yields and with high diastereomeric ratios, favoring the thermodynamically more stable cis product. nih.gov This methodology is applicable to a wide range of electron-rich and electron-poor (hetero)aromatic iodides. nih.gov

Table 1: Examples of Palladium-Catalyzed α-Arylation of Sultams nih.gov
EntryAryl IodideProductYield (%)dr (cis:trans)
14-Iodotoluenecis-3-Methyl-2-(p-tolyl)propane-1,2-sultam95>95:5
21-Iodo-4-methoxybenzenecis-2-(4-Methoxyphenyl)-3-methylpropane-1,2-sultam92>95:5
31-Iodo-4-nitrobenzenecis-3-Methyl-2-(4-nitrophenyl)propane-1,2-sultam85>95:5
42-Iodothiophenecis-3-Methyl-2-(thiophen-2-yl)propane-1,2-sultam88>95:5

Reactions with Carbonyl Compounds and Activated Olefins

The nucleophilic character of the N-anion of sultams allows for reactions with various electrophiles, including carbonyl compounds and activated olefins.

Reactions with Carbonyl Compounds: The addition of the sultam N-anion to aldehydes and ketones can generate hydroxylated derivatives. While specific examples with 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione are not extensively documented in the provided search results, the general reactivity pattern of nucleophilic addition to carbonyls is a fundamental concept in organic chemistry. uobabylon.edu.iqmasterorganicchemistry.comjackwestin.comlibretexts.org

Reactions with Activated Olefins: The conjugate addition of the sultam N-anion to α,β-unsaturated carbonyl compounds, known as a Michael addition, is a powerful method for carbon-carbon and carbon-nitrogen bond formation. wikipedia.orgsrce.hrscience.gov Camphorsultam, a well-known chiral auxiliary, has been effectively used in Michael additions of thiols to N-methacryloylcamphorsultam, proceeding with high diastereoselectivity. wikipedia.org This highlights the potential of sultam derivatives to participate in and control the stereochemistry of Michael-type reactions.

Ring-Opening and Rearrangement Pathways (e.g., thermal extrusion of SO₂)

The stability of the sultam ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. In boiling toluene, a thermal equilibration has been observed between thiazine S-oxides and thiazoline (B8809763) S-oxides, with the position of the equilibrium being highly dependent on the N-substituent. rsc.org For instance, with a hydrogen atom on the nitrogen, the thiazine S-oxide is favored, whereas with an acetyl group, the thiazoline S-oxide predominates. rsc.org While the thermal extrusion of sulfur dioxide from sultams is a known process in mass spectrometry, detailed studies on the thermal decomposition of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione leading to the extrusion of SO₂ were not found in the provided search results.

Chiral Derivatization and Auxiliary Applications

Sultams, particularly those derived from chiral sources like camphor (B46023), are widely employed as chiral auxiliaries in asymmetric synthesis. wikipedia.org They can effectively control the stereochemical outcome of a variety of reactions, including alkylations, aldol (B89426) reactions, Diels-Alder reactions, and Michael additions. wikipedia.org The chiral sultam is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and can then be cleaved and recovered. wikipedia.org

Table 2: Applications of Camphorsultam as a Chiral Auxiliary wikipedia.org
Reaction TypeSubstrateReagent/ConditionsDiastereoselectivity
Aldol ReactionN-Propionyl camphorsultamTiCl₄, Hunig's base, Benzaldehyde (B42025)High
Michael AdditionN-Methacryloyl camphorsultamThiophenol, LiHMDSHigh
Diels-Alder ReactionN-Acryloyl camphorsultamCyclopentadiene, Lewis acidHigh

Exploitation of Reactivity in Fluorination Reagent Development (e.g., N-fluoro sultams)

The reactivity of the N-H bond in sultams has been exploited in the development of electrophilic fluorinating agents. N-fluoro sultams are a class of reagents used for the introduction of fluorine atoms into organic molecules. The first optically active N-F fluorinating agents were chiral N-fluoro sultams derived from camphor. beilstein-journals.org These reagents are synthesized by direct fluorination of the corresponding sultam imine or N-alkylated sultam. beilstein-journals.org N-fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorinating agent, highlighting the importance of the N-sulfonyl bond in this area of chemistry. nih.govthermofisher.com The development of these reagents has significantly contributed to the field of organofluorine chemistry. nih.govspringernature.com

Theoretical and Computational Investigations of 3,4 Dihydro 2h 1λ⁶,2 Thiazine 1,1 Dione

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules. For a compound like 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, a cyclic sultam, these calculations would provide insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, the HOMO would likely be localized on the nitrogen atom and adjacent methylene (B1212753) groups, while the LUMO would be centered around the electron-withdrawing sulfonyl group (SO₂). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. A quantitative analysis would require specific calculations, which are not currently available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. The area around the N-H proton would exhibit a positive potential, indicating its acidic nature and potential for hydrogen bonding.

Charge Distribution and Bond Order Analysis

Analysis of charge distribution provides the partial atomic charges on each atom in the molecule, offering a more quantitative picture of the electron distribution than an MEP map. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used for these calculations. In 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, the sulfur atom would carry a significant positive charge, while the oxygen and nitrogen atoms would be negatively charged.

Bond order analysis helps in determining the nature of the chemical bonds (single, double, or triple). This would confirm the expected single bond character within the saturated ring and the double bond character of the S=O bonds.

Conformational Analysis and Molecular Dynamics Simulations

These methods are used to explore the three-dimensional structure and dynamic behavior of a molecule.

Ring Conformation and Inversion Studies

Saturated six-membered rings like the one in 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione are not planar and exist in various conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformation and the energy barriers for interconversion between them. For similar six-membered heterocyclic rings, the chair conformation is often the most stable. However, the presence of the sulfonyl group and the specific bond lengths and angles in the thiazine (B8601807) ring could favor other conformations, such as a half-chair or a twist-boat. Determining the precise stable conformation and the energy barrier for ring inversion would require specific computational studies.

Energy Landscape Exploration

Exploring the potential energy surface (energy landscape) of a molecule provides a complete picture of all its possible conformations and the energy pathways to transition between them. This is typically done using computational methods that systematically alter the molecule's geometry and calculate the corresponding energy. For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, this would reveal the global minimum energy structure and any other low-energy conformers that might be populated at room temperature. Molecular dynamics simulations, which simulate the movement of atoms over time, can also be used to explore the conformational space and understand the dynamic behavior of the ring system.

Mechanistic Elucidation of Reactions via Computational Modeling (e.g., transition states, reaction pathways)

Computational modeling is indispensable for elucidating the complex mechanisms of reactions involving cyclic sulfonamides. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Ring-Opening Reactions: Like their four-membered β-sultam counterparts, γ-sultams are susceptible to nucleophilic attack and ring-opening. researchgate.net Computational studies, typically using DFT methods, can model these reactions. For instance, the hydrolysis of sultams can proceed through different mechanisms depending on the pH. researchgate.nethud.ac.uk Theoretical calculations can determine the activation energies for proposed pathways, such as a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI) or a concerted process. researchgate.net The transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into bond-making and bond-breaking processes. For the hydrolysis of N-aryl β-sultams, a late transition state has been indicated by computational and experimental data. acs.org

Cycloaddition Reactions: The formation of the sultam ring itself can be studied computationally. The sulfa-Staudinger cycloaddition, which forms β-sultams from imines and sulfenes, is proposed to follow a stepwise mechanism involving zwitterionic intermediates. researchgate.net DFT calculations can be employed to validate this pathway for γ-sultams, comparing its energy profile against a concerted [2+2] cycloaddition. Such models help rationalize the observed stereoselectivity of these reactions. researchgate.net

Catalyzed Reactions: Many syntheses of sultams and related heterocycles are metal-catalyzed. researchgate.net For example, iron-catalyzed intramolecular C-H amidation is a powerful method for creating the sultam ring. researchgate.net Computational modeling can elucidate the catalytic cycle, including the oxidative addition, C-H activation, and reductive elimination steps. It can clarify the role of the ligand in the catalyst's reactivity and selectivity, guiding the design of more efficient catalytic systems. mdpi.com

The table below illustrates hypothetical data from a DFT study on the nucleophilic ring-opening of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione by a hydroxide (B78521) ion, showcasing how computational modeling can differentiate between possible reaction pathways.

Reaction PathwayIntermediate/Transition StateCalculated Activation Energy (ΔG‡, kcal/mol)Description
Stepwise (TBPI)TS1 (Formation of TBPI)22.5Transition state for the nucleophilic attack of OH- on the sulfur atom to form a trigonal bipyramidal intermediate.
Stepwise (TBPI)TBPI-5.2 (relative to reactants)A stable trigonal bipyramidal intermediate is formed.
Stepwise (TBPI)TS2 (S-N Bond Cleavage)15.8Transition state for the cleavage of the sulfur-nitrogen bond from the intermediate to yield the opened-ring product.
ConcertedTS_concerted28.1A single transition state where the nucleophile attacks the sulfur atom and the S-N bond cleaves simultaneously.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties, e.g., spectroscopic behavior, stability)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules (descriptors) with their macroscopic properties. frontiersin.org These models are valuable for predicting the properties of new or untested compounds like 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, reducing the need for extensive experimentation.

Methodology: A QSPR study begins with the calculation of a large number of molecular descriptors for a set of related compounds. doi.org These descriptors can be topological (e.g., Wiener index, Randić index), electronic (e.g., HOMO/LUMO energies, dipole moment), or quantum chemical. sciepub.comresearchgate.net Using statistical methods like multiple linear regression (MLR), a mathematical model is developed that links a selection of these descriptors to a specific property. researchgate.netresearchgate.net

Application to Spectroscopic Properties: QSPR can be highly effective in predicting spectroscopic data. doi.org For cyclic sulfonamides, a model could be built to predict the asymmetric and symmetric stretching frequencies of the SO₂ group in the infrared (IR) spectrum. Calculated electronic properties and topological indices could serve as descriptors. nih.gov Similarly, models can predict ¹³C or ¹H NMR chemical shifts for specific atoms in the thiazine ring. doi.org

Application to Stability: The thermodynamic stability of a molecule can also be modeled using QSPR. researchgate.netnih.gov Descriptors derived from quantum chemical calculations, such as the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and total energy, often correlate well with molecular stability. sciepub.com A QSPR model could predict properties like thermal energy or heat of formation for various substituted derivatives of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, providing insights into their relative stabilities without the need for synthesis and calorimetry. researchgate.net

The following table presents a hypothetical QSPR model for predicting the asymmetric SO₂ stretching frequency (ν_asym) in a series of substituted thiazine-1,1-diones.

DescriptorCoefficientp-valueInterpretation
LUMO Energy (eV)-15.2<0.01Lower LUMO energy, indicating higher electrophilicity at the sulfur atom, correlates with a higher stretching frequency.
Wiener Index (W)0.85<0.05Increased molecular branching and size correlate with a higher stretching frequency.
Dipole Moment (Debye)2.1<0.05Greater overall molecular polarity is associated with a higher vibrational frequency for the SO₂ group.
Intercept1345.7 cm⁻¹-The baseline frequency for the model.

Model Equation: ν_asym (cm⁻¹) = 1345.7 - 15.2 * (LUMO) + 0.85 * (W) + 2.1 * (Dipole Moment)

Model Statistics: R² = 0.92, Q² = 0.85

Molecular Modeling of Interactions with Materials or Catalytic Sites (e.g., enzyme active sites in industrial catalysis, not human biology)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to investigate the interactions between a molecule and its environment. For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, this can involve studying its binding to industrial catalysts or its adsorption onto material surfaces.

Interactions with Industrial Enzyme Catalysts: Sultams are known to be effective mechanism-based inhibitors of serine enzymes, where they act as sulfonylating agents of the active site serine residue. acs.orgnih.gov This reactivity can be harnessed in industrial biotechnology. For example, molecular modeling could be used to design derivatives of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione that selectively and irreversibly inhibit serine proteases that cause degradation in liquid detergent formulations. Docking simulations would predict the binding pose of the sultam within the enzyme's active site, while quantum mechanics/molecular mechanics (QM/MM) calculations could model the covalent sulfonylation reaction, providing insights into the reaction barrier and the stability of the resulting sulfonate ester.

Interactions with Heterogeneous Catalysts: In industrial synthesis, reactions are often performed using solid-supported metal catalysts. The synthesis of sultams can be achieved via catalyzed C-H amidation. researchgate.net Molecular modeling can be used to study the adsorption of the precursor molecule onto a catalyst surface, such as palladium on carbon (Pd/C) or an iron complex. researchgate.net DFT calculations can determine the most stable adsorption geometries and binding energies. These models can reveal how the molecule orients itself on the surface, which C-H bond is most likely to be activated, and how the catalyst facilitates the ring-closing step, ultimately aiding in the optimization of catalyst design and reaction conditions.

The table below summarizes findings from a hypothetical molecular docking study of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione with the active site of an industrial serine protease.

Active Site ResidueInteraction TypeDistance (Å)Calculated Energy Contribution (kcal/mol)
Serine-195 (hydroxyl)Potential Covalent Bond (Sulfonylation)2.1 (S···O)- (Modeled via QM/MM)
Histidine-57Hydrogen Bond (N-H of sultam with N of His)2.9-2.8
Glycine-193 (backbone NH)Hydrogen Bond (SO₂ oxygen with NH)2.8-3.5
Tryptophan-215van der Waals3.8-1.2

Role in Advanced Chemical Synthesis and Materials Science Research

Applications as a Synthetic Building Block for Complex Architectures

The 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione core serves as a privileged scaffold, a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Its structural rigidity and the presence of multiple reaction sites allow for its elaboration into a diverse array of more complex molecular architectures, particularly other heterocyclic systems. mdpi.com The sultam ring can be strategically modified or used as a template to construct fused or spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional character. mdpi.com

Researchers have demonstrated the facile construction of stereochemically diverse δ-sultams that can be further functionalized. nih.govnih.gov Various synthetic methodologies, including ring-closing metathesis (RCM), intramolecular Michael additions, and Diels-Alder reactions, have been employed to create substituted 3,4-dihydro-2H-1,2-thiazine-1,1-dioxides. oatext.comrsc.orgresearchgate.net These substituted sultams then act as key intermediates for synthesizing target molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. nih.gov

Table 1: Synthetic Methodologies for δ-Sultam Scaffolds

Reaction TypeDescriptionKey Features
Ring-Closing Metathesis (RCM) An olefin metathesis reaction used to form cyclic compounds. A pivotal sequence can assemble key allyl sultam building blocks. nih.govEfficient for creating diverse sultam libraries.
Intramolecular Diels-Alder A [4+2] cycloaddition reaction within a single molecule to form bicyclic sultams. researchgate.netCreates enantiopure sultams when chiral precursors are used. researchgate.net
Intramolecular Oxa-Michael Addition Cyclization initiated by the addition of an internal oxygen nucleophile to an activated alkene. oatext.comEffective for synthesizing unique seven- and eight-membered ring sultams from vinyl sulfonamide precursors. oatext.com
[3+3] Annulation A reaction between a three-atom synthon and another three-atom component to form a six-membered ring. uni-wuppertal.deAllows for the regioselective and stereospecific preparation of functionalized dihydrothiazines. uni-wuppertal.de

Utilization as a Chiral Auxiliary in Asymmetric Transformations

One of the most well-established applications of sultam derivatives is their use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov The sultam scaffold, particularly when derived from natural products like camphor (B46023) (e.g., Oppolzer's sultam), provides a rigid and sterically defined environment that directs the approach of reagents to a prochiral substrate, leading to the formation of one stereoisomer in preference to others. nih.gov

These sultam-based auxiliaries have been successfully employed in a wide range of transformations, including:

Aldol (B89426) reactions: Controlling the formation of syn- and anti-diastereomers.

Michael additions: Directing the conjugate addition of nucleophiles with high stereoselectivity.

Alkylations: Achieving diastereoselective alkylation of enolates.

Diels-Alder reactions: Influencing the facial selectivity of the cycloaddition.

A key advantage of using sultam auxiliaries is that they can be cleaved from the product under relatively mild conditions after the desired stereocenter has been set. This allows for the recovery and recycling of the valuable auxiliary, making the process more efficient and cost-effective.

Development as a Scaffold for Agrochemical Research

The inherent biological activity of many heterocyclic compounds has led to the investigation of the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione scaffold in agrochemical research. Thiazine (B8601807) derivatives have been shown to possess herbicidal and pesticidal properties. nih.govnih.gov The development of novel agrochemicals focuses on creating structural diversity to optimize efficacy against target pests or weeds while ensuring safety for crops and the environment. nih.gov

Synthetic routes to these compounds often involve building upon the core sultam ring, introducing various substituents to modulate their biological activity and physical properties, such as soil degradation rates. nih.gov For example, the synthesis of derivatives of the herbicide chlorsulfuron, which contains a sulfonylurea linkage, demonstrates how modifications to an existing scaffold can lead to new compounds with improved properties. nih.gov Research in this area explores different synthetic strategies to generate libraries of sultam-based compounds for high-throughput screening to identify new lead structures for crop protection. researchgate.netnih.gov

Integration in Polymer Chemistry and Functional Materials Development

The unique chemical structure of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione makes it a candidate for the development of novel polymers and functional materials.

Sulfonated polymers are a class of materials with applications in areas such as proton exchange membranes for fuel cells and ion-exchange resins. The ring-opening polymerization (ROP) of cyclic monomers is a powerful technique for producing polymers with controlled structures. rsc.orgmdpi.comnih.gov While the ROP of many cyclic esters and lactones is well-established, the polymerization of sulfur-containing monomers is an area of growing interest. mdpi.commdpi.com

Theoretically, the strained S-N bond in the sultam ring could be susceptible to nucleophilic attack, initiating a ring-opening polymerization. This process would yield a polymer chain with pendant sulfonamide or sulfonic acid groups (after hydrolysis), effectively creating a sulfonated polymer. This approach offers a potential route to new sulfur-containing polymeric materials whose properties could be tuned by modifying the structure of the initial sultam monomer. mdpi.com

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications like drug delivery and tissue engineering due to their biocompatibility and tunable physical properties. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.net The development of functional hydrogels often involves incorporating specific chemical moieties to impart desired characteristics, such as stimuli-responsiveness or the ability to interact with biological molecules. mdpi.commdpi.com

The 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione structure could be incorporated into hydrogel networks as a functional monomer or as a pendant group on a polymer backbone. The polar sulfonyl group could influence the swelling properties of the hydrogel and its ability to encapsulate and release therapeutic agents. nih.govnih.gov Furthermore, the sultam ring can be a site for further chemical modification, allowing for the attachment of biomolecules or cross-linking agents to tailor the hydrogel's mechanical strength and biodegradability for specific tissue engineering applications. researchgate.net

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. rsc.org These interactions are the basis of molecular recognition, where a host molecule selectively binds to a specific guest molecule. oatext.comuni-wuppertal.deoatext.comnih.gov

The 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione scaffold possesses features that make it an interesting candidate for supramolecular chemistry. The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. tnstate.edu This arrangement allows the sultam ring to participate in specific and directional hydrogen bonding networks, which are crucial for building ordered supramolecular assemblies and for host-guest binding. nih.govrsc.org

In the context of host-guest systems, a molecule like 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione could potentially be encapsulated within the hydrophobic cavity of a larger host molecule, such as a cyclodextrin, or it could be incorporated into a larger synthetic host designed to recognize and bind specific guest molecules through hydrogen bonding. nih.gov The predictable geometry and hydrogen bonding capabilities of the sultam ring make it a useful building block for designing molecules with specific molecular recognition properties. mdpi.comtnstate.edu

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Intermolecular Interactions

Detailed single-crystal X-ray diffraction data for the parent compound, 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, is not extensively available in publicly accessible crystallographic databases. However, analysis of closely related substituted structures and general principles of γ-sultams allows for a theoretical understanding of its solid-state characteristics. The thiazine (B8601807) ring is expected to adopt a non-planar conformation to minimize steric strain.

Hydrogen Bonding Networks and Crystal Packing

In the solid state, the N-H group of the sultam acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This facilitates the formation of intermolecular N-H···O hydrogen bonds, which are the primary interactions governing the crystal packing. These interactions typically lead to the formation of well-ordered supramolecular structures, such as chains or dimers. The specific network would depend on the packing symmetry, but a common motif involves one of the sulfonyl oxygens accepting the hydrogen bond from the nitrogen of a neighboring molecule.

Conformational Preferences in the Solid State

For γ-sultams, the six-membered ring is not planar. Based on studies of similar heterocyclic systems, the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione ring is predicted to adopt a conformation that alleviates torsional strain, most likely a twisted-chair or an envelope conformation. In an envelope conformation, one atom would be out of the plane formed by the other five atoms. The specific conformation adopted in the crystal would be the one that allows for the most stable crystal packing arrangement, influenced by the aforementioned hydrogen bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A full assignment of the proton (¹H) and carbon (¹³C) signals can be achieved using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. Correlations would be expected between the N-H proton and the adjacent methylene (B1212753) protons at C6, as well as between the protons on C3, C4, C5, and C6, confirming the aliphatic chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This would definitively assign the carbon signals for the four methylene groups (C3, C4, C5, and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a flexible six-membered ring, NOESY can help to determine the preferred conformation in solution by observing through-space correlations, for example, between axial and equatorial protons on the same or adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations (Note: Exact chemical shifts are solvent-dependent and require experimental verification.)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Key 2D Correlations
N-H Broad singlet - COSY: H-6
C3-H₂ Multiplet ~20-30 COSY: H-4; HSQC: C3; HMBC: C4, C5
C4-H₂ Multiplet ~20-30 COSY: H-3, H-5; HSQC: C4; HMBC: C3, C5, C6
C5-H₂ Multiplet ~40-50 COSY: H-4, H-6; HSQC: C5; HMBC: C3, C4, C6

Solid-State NMR for Complex Structures

Solid-state NMR (ssNMR) would be a powerful technique to probe the structure of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione directly in the solid state, especially in the absence of a single crystal for X-ray diffraction. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) for ¹³C and ¹⁵N nuclei would provide information on the local chemical environment and could reveal the presence of different polymorphs or non-equivalent molecules in the unit cell.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

The infrared (IR) spectrum is dominated by strong absorptions from the sulfonyl group. nih.gov The key diagnostic bands are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear at high frequencies due to the strong bond polarity. The N-H stretching vibration will appear as a distinct band, the position of which can indicate the extent of hydrogen bonding.

A Raman spectrum would complement the IR data. The S=O stretching modes are also typically visible in the Raman spectrum. While N-H vibrations are often weak in Raman, the C-H stretching and bending modes of the methylene groups in the ring would be clearly observable.

Table 2: Characteristic Vibrational Spectroscopy Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
N-H Stretch 3200 - 3300 IR
C-H (methylene) Stretch 2850 - 2960 IR, Raman
S=O (Sulfonyl) Asymmetric Stretch 1300 - 1350 IR, Raman
S=O (Sulfonyl) Symmetric Stretch 1120 - 1160 IR, Raman
C-N Stretch 1000 - 1250 IR

This comprehensive spectroscopic and crystallographic approach is essential for the complete structural characterization of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, providing a foundational understanding of its molecular and supramolecular properties.

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of synthetic compounds such as 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule and its fragments with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars).

For 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione (C₄H₇NO₂S), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. An experimentally determined mass that closely matches this theoretical value serves as primary evidence for the compound's identity and purity. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate the parent ions with minimal fragmentation, making it ideal for accurate mass measurement. nih.govpnnl.gov

Beyond confirmation of the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for probing the compound's structure and studying fragmentation mechanisms. nih.govnih.gov In a typical MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of the title compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure, as the fragmentation pathways are governed by the principles of chemical stability.

For a cyclic sulfonamide structure like 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, characteristic fragmentation patterns can be predicted. nih.govyoutube.com Common fragmentation pathways would likely involve:

Loss of Sulfur Dioxide (SO₂): The sulfonyl group is a common leaving group, and its expulsion would lead to a significant neutral loss of 63.9619 Da.

Ring Cleavage: The heterocyclic ring can undergo cleavage at various points. The stability of the resulting fragments, often involving radical-induced or charge-induced dissociations, dictates the most probable fragmentation patterns. youtube.com

Loss of Small Molecules: Cleavage can also result in the loss of other small, stable neutral molecules like ethene (C₂H₄).

By analyzing the exact masses of these fragment ions, researchers can piece together the molecular structure and gain confidence in the compound's identity. These mechanistic studies are vital for understanding the molecule's stability and potential reactivity under energetic conditions.

Ion/FragmentFormulaTheoretical m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)Proposed Fragmentation Pathway
[M+H]⁺C₄H₈NO₂S⁺134.0270134.02721.5Protonated Parent Molecule
[M+H-SO₂]⁺C₄H₈N⁺70.065170.0650-1.4Loss of Sulfur Dioxide
[M+H-C₂H₄]⁺C₂H₄NO₂S⁺106.9957106.99591.9Loss of Ethene via Ring Cleavage

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. purechemistry.orgwikipedia.org The parent compound, 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, is achiral and therefore does not exhibit a CD or ORD spectrum. However, these techniques become critically important for studying chiral derivatives of this scaffold, where one or more stereocenters are introduced, for instance, by substitution on the carbon backbone.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An absorption band in a UV-Vis spectrum will correspond to a positive or negative band in the CD spectrum, known as a Cotton effect. The sign and intensity of the Cotton effect are unique to a specific enantiomer and are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in Similar to CD, ORD spectra of chiral compounds show characteristic positive or negative curves, particularly in the region of an absorption band, which are also referred to as Cotton effects.

For a chiral derivative of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione, the absolute configuration (i.e., whether a stereocenter is R or S) can be determined by comparing the experimentally measured CD and ORD spectra with spectra predicted through computational methods. nih.govspark904.nl Quantum chemical calculations, often using Density Functional Theory (DFT), can simulate the chiroptical properties for a specific enantiomer (e.g., the R-enantiomer). A match between the signs and general shape of the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry of the synthesized compound. nih.gov This combined experimental and theoretical approach has become a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. spark904.nl

The data below illustrates hypothetical chiroptical data for a chiral derivative, such as (R)-4-methyl-3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione. The sign of the Cotton effect is directly related to its absolute configuration.

TechniqueParameterWavelength (λ)Observed Value (Hypothetical)Interpretation
Circular Dichroism (CD)Molar Ellipticity [θ]225 nm+8,500 deg·cm²·dmol⁻¹Positive Cotton Effect
Optical Rotatory Dispersion (ORD)Specific Rotation [α]240 nm+12,000°Peak of positive Cotton effect curve
Optical Rotatory Dispersion (ORD)Specific Rotation [α]210 nm-9,500°Trough of positive Cotton effect curve

Emerging Research Directions and Future Challenges for 3,4 Dihydro 2h 1λ⁶,2 Thiazine 1,1 Dione Chemistry

Flow Chemistry and Automated Synthesis Applications

The application of flow chemistry has been successfully demonstrated in the synthesis of related, but more complex, sultam structures. A key example is the use of intramolecular flow photochemical [2+2] cycloaddition to construct bridged bicyclic γ-sultams. chemrxiv.org This technique highlights the potential of flow chemistry to enable transformations that may be challenging in traditional batch processes, offering precise control over reaction parameters. chemrxiv.orgnih.gov

Automated synthesis has been developed for various heterocyclic scaffolds, including the parallel synthesis of γ-lactams, which are structurally related to γ-sultams. beilstein-journals.org These automated platforms enable the rapid generation of compound libraries for screening purposes. beilstein-journals.orgrsc.org However, specific, documented applications of either flow chemistry or fully automated synthesis for the production of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione itself are not present in the current body of research.

Interdisciplinary Research with Physics and Engineering for Material Science Innovations

Currently, there is no significant research available that details interdisciplinary work involving 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione in the field of material science in conjunction with physics or engineering. While related heterocyclic systems, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides (a five-membered ring), have been investigated for their potential in creating functional molecular materials with unique magnetic and electronic properties, similar applications for the six-membered γ-sultam ring have not been reported. nih.gov

Development of Next-Generation Catalytic Systems Utilizing the Thiazine-1,1-dione Moiety

The scientific literature describes catalytic systems for the synthesis of sultams, but not catalytic systems that utilize the 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione moiety as a component of the catalyst itself. For instance, rhodium and copper-based catalysts have been employed for the synthesis of benzo-γ-sultams through intramolecular C-H insertion. nih.govresearchgate.net These catalysts facilitate the efficient construction of the sultam ring. However, the concept of incorporating the thiazine-1,1-dione structure as a ligand or scaffold within a next-generation catalyst is an area that remains unexplored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione derivatives in academic research?

  • Methodological Answer : The synthesis typically involves cyclization reactions of β-aryl-β-amino acids or their derivatives. For example, β-amino acids can undergo condensation with carbonyl reagents (e.g., thiourea or thioamides) under acidic or basic conditions to form the thiazine ring. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance yield. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic signals for sulfonyl (δ 3.5–4.5 ppm) and dihydrothiazine protons (δ 2.0–3.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D molecular geometry and confirms the 1,1-dione moiety’s planarity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activities of thiazine derivatives?

  • Methodological Answer : Common assays include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • DNA Interaction Studies : UV-Vis spectroscopy and fluorescence quenching to analyze binding affinity with human DNA .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione derivatives?

  • Methodological Answer : Optimization involves:

  • Temperature Control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates cyclization.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity in multi-step syntheses .

Q. What computational methods are employed to study interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes with proteins (e.g., DNA gyrase or topoisomerase II) using PDB structures.
  • DFT Calculations : Gaussian-based simulations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • MD Simulations : GROMACS models dynamic interactions in aqueous environments over nanosecond timescales .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

  • Meta-Analysis : Systematically comparing IC₅₀ values, cell lines, and assay protocols across literature.
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., halogens or methoxy groups) to isolate activity trends .
  • Dose-Response Validation : Repeating assays with standardized protocols (e.g., fixed incubation times) .

Q. How is AI integrated into process optimization for synthesizing thiazine derivatives?

  • Methodological Answer :

  • Reaction Prediction : Machine learning (ML) models (e.g., Random Forests) predict optimal solvent/catalyst combinations from historical data.
  • Process Simulation : COMSOL Multiphysics models heat/mass transfer in reactors to scale up syntheses .
  • Autonomous Labs : AI-driven robotics adjust reaction parameters (e.g., pH, stirring speed) in real-time for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.